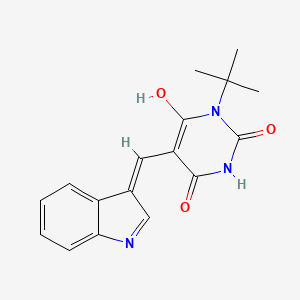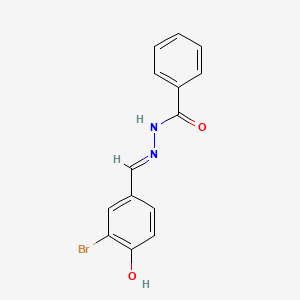![molecular formula C20H32N2O2 B6135075 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6135075.png)
4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as sigma receptor ligands, which have been shown to have a variety of pharmacological effects.
Wirkmechanismus
The exact mechanism of action of 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol is not fully understood, but it is thought to act as a sigma receptor agonist. Sigma receptors are a class of proteins that are found in various tissues throughout the body, including the brain, and are involved in a range of physiological processes.
Biochemical and Physiological Effects:
4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol has been shown to have a range of biochemical and physiological effects in animal studies. These include modulation of neurotransmitter release, inhibition of apoptosis, and regulation of ion channel activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol in laboratory experiments is its well-established synthesis method and relatively low cost. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol. These include further investigation of its neuroprotective effects in animal models of stroke and traumatic brain injury, as well as exploration of its potential anti-tumor activity in cancer. Additionally, more research is needed to fully understand its mechanism of action and its potential therapeutic applications in humans.
Synthesemethoden
The synthesis of 4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol involves several steps, starting with the reaction of cyclopentylmagnesium bromide with 2,6-dimethylphenol to form the corresponding cyclopentylphenol. This is then reacted with 3-(2-hydroxyethyl)-1-piperazinecarboxaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol has been the subject of numerous studies investigating its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as potential anti-tumor activity in certain types of cancer.
Eigenschaften
IUPAC Name |
4-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-2,6-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-15-11-17(12-16(2)20(15)24)13-21-8-9-22(18-5-3-4-6-18)19(14-21)7-10-23/h11-12,18-19,23-24H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDXQVALOJRKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-Cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6134996.png)
![2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B6134997.png)
![3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B6135002.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-fluorobenzamide](/img/structure/B6135016.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6135017.png)
![(3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6135023.png)
![(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6135026.png)
![2-hydroxy-3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B6135032.png)

![3-(3,5-dimethylphenyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6135058.png)

![4-(2-phenylethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6135084.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B6135098.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6135099.png)